2-Pentanol, 5-iodo-

Description

BenchChem offers high-quality 2-Pentanol, 5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanol, 5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

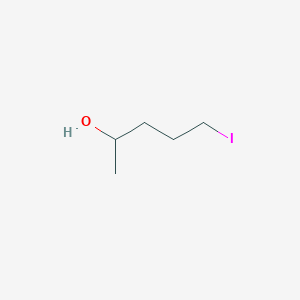

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNIQLIKHRGKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545660 | |

| Record name | 5-Iodopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90397-87-8 | |

| Record name | 5-Iodopentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-iodo-2-pentanol: Properties, Synthesis, and Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic approaches, and expected reactivity of the secondary iodo-alcohol, 5-iodo-2-pentanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to offer a predictive profile.

Core Chemical Properties

While specific experimental data for 5-iodo-2-pentanol is scarce, its basic molecular properties have been calculated and are presented below. For comparative context, experimentally determined properties of the related primary alcohol, 2-pentanol, are also included.

| Property | 5-iodo-2-pentanol | 2-Pentanol |

| Molecular Formula | C5H11IO[1] | C5H12O |

| Molecular Weight | 214.046 g/mol [1] | 88.15 g/mol |

| CAS Number | Not available | 6032-29-7 |

| Melting Point | Not available[1] | -70 °C |

| Boiling Point | Not available[1] | 119 °C |

| Density | Not available[1] | 0.81 g/cm³ |

| Appearance | Not available | Colorless liquid |

Synthesis and Experimental Protocols

However, the synthesis of analogous iodo-alcohols provides a template for a potential synthetic route. A general and robust method for the preparation of iodo-alcohols is through the iodination of the corresponding diol. The following protocol for the synthesis of the isomeric 5-iodo-1-pentanol from 1,5-pentanediol serves as a representative example of this class of transformation.

Representative Synthesis: 5-iodo-1-pentanol from 1,5-Pentanediol

This protocol is adapted from general procedures for the conversion of diols to iodo-alcohols.

Materials:

-

1,5-Pentanediol

-

Sodium Iodide (NaI)

-

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O)

-

Acetonitrile (CH3CN)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1,5-pentanediol in acetonitrile, add sodium iodide and cerium(III) chloride heptahydrate.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-iodo-1-pentanol.

Note: This is a generalized procedure and would require optimization for the specific synthesis of 5-iodo-2-pentanol from 1,4-pentanediol.

Below is a conceptual workflow for the synthesis of a generic iodo-alcohol from a diol.

Caption: Conceptual workflow for the synthesis of an iodo-alcohol.

Predicted Reactivity and Chemical Behavior

The chemical behavior of 5-iodo-2-pentanol is dictated by its two primary functional groups: the secondary alcohol and the terminal primary iodide.

Reactions of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group in 5-iodo-2-pentanol is expected to undergo typical oxidation reactions to form the corresponding ketone, 5-iodopentan-2-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations.

Reactions of the Iodo Group

The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. 5-iodo-2-pentanol would be expected to react with a variety of nucleophiles to displace the iodide and form new carbon-heteroatom or carbon-carbon bonds.

The interplay of these two functional groups could also lead to intramolecular reactions. For instance, under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group could displace the iodide to form a cyclic ether, 2-methyltetrahydrofuran.

A logical diagram of the potential reactivity of 5-iodo-2-pentanol is presented below.

Caption: Predicted reactivity pathways of 5-iodo-2-pentanol.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for 5-iodo-2-pentanol are not available in the searched databases. However, one can predict the salient features of its spectra based on its structure and data from analogous compounds like 2-pentanol and 5-iodo-1-pentanol.

-

¹H NMR: The spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxyl group (C2) at around 3.8 ppm. The protons on the carbon adjacent to the iodine (C5) would likely appear as a triplet around 3.2 ppm. The methyl group at C1 would be a doublet, and the remaining methylene groups would present as complex multiplets.

-

¹³C NMR: The carbon attached to the hydroxyl group (C2) would be expected in the 60-70 ppm region, while the carbon bonded to the iodine (C5) would be significantly upfield, likely in the 0-10 ppm range.

-

IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the alcohol. A C-O stretch would be expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 214. A prominent fragment would be the loss of iodine (M-127), and another would be the loss of a water molecule (M-18).

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the involvement of 5-iodo-2-pentanol in any signaling pathways or its specific biological activities. Halogenated organic compounds can exhibit a range of biological effects, and iodo-compounds, in particular, can act as alkylating agents. However, without experimental data, any discussion of the biological role of 5-iodo-2-pentanol would be purely speculative.

Conclusion

5-iodo-2-pentanol is a chemical entity for which there is a notable lack of comprehensive experimental data. Its fundamental molecular properties are known, but its physical characteristics, a definitive synthetic protocol, and its spectroscopic and biological profiles remain to be elucidated. The information provided in this guide, based on the principles of organic chemistry and data from related compounds, offers a predictive framework for researchers and professionals interested in this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 5-Iodo-2-pentanol: Molecular Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 5-iodo-2-pentanol. Additionally, it explores the potential biological relevance of this functionalized alcohol, particularly in the context of enzymatic transformations that are of interest in drug development.

Molecular Structure and Identification

5-Iodo-2-pentanol is a secondary alcohol with the molecular formula C₅H₁₁IO. The structure features a five-carbon pentyl chain with a hydroxyl group at the second position and an iodine atom at the terminal fifth position. The presence of a chiral center at the carbon bearing the hydroxyl group (C2) means that 5-iodo-2-pentanol can exist as two enantiomers, (R)-5-iodo-2-pentanol and (S)-5-iodo-2-pentanol.

| Identifier | Value |

| IUPAC Name | 5-iodopentan-2-ol |

| Molecular Formula | C₅H₁₁IO |

| Molecular Weight | 214.04 g/mol [1] |

| Canonical SMILES | CCC(C)CI |

| InChI | InChI=1S/C5H11IO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 |

| InChIKey | MWNIQLIKHRGKMT-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Predicted to be higher than 2-pentanol (119 °C) due to the heavier iodine atom |

| Melting Point | Not available |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents |

| Density | Predicted to be greater than 1 g/mL |

Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | - Multiplet for the proton on C2 (CH-OH).- Triplet for the protons on C5 (CH₂-I).- Multiplets for the methylene protons on C3 and C4.- Doublet for the methyl protons on C1.- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Signal for the carbon bearing the iodine (C5) at a low field (approx. 5-15 ppm).- Signal for the carbon bearing the hydroxyl group (C2) in the range of 60-70 ppm.- Signals for the other aliphatic carbons (C1, C3, C4) in the upfield region. |

| IR Spectroscopy | - Broad O-H stretching band around 3300-3600 cm⁻¹.- C-H stretching bands for sp³ carbons just below 3000 cm⁻¹.- C-O stretching band in the region of 1050-1150 cm⁻¹.- C-I stretching band at a lower frequency, typically in the range of 500-600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 214.- A significant peak at m/z 127 corresponding to I⁺.- A peak corresponding to the loss of iodine (M-127)⁺ at m/z 87.- Alpha-cleavage next to the alcohol is expected, leading to a prominent fragment.[2][3] |

Experimental Protocols: Synthesis of 5-Iodo-2-pentanol

A specific, detailed experimental protocol for the synthesis of 5-iodo-2-pentanol is not well-documented in publicly available literature. However, based on established methods for the synthesis of halohydrins, two primary synthetic routes can be proposed.

Method 1: Iodohydrin Formation from an Alkene

This method involves the reaction of an alkene with an iodine source in the presence of water. The reaction proceeds via an iodonium ion intermediate, which is then attacked by a water molecule.

Reaction: 1-Pentene + I₂ + H₂O → 5-Iodo-2-pentanol + HI

Proposed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-pentene in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine (I₂) and sodium iodide (NaI) in water to the stirred alkene solution. The NaI is used to increase the solubility of iodine in water.

-

Allow the reaction to stir at room temperature until the characteristic color of iodine disappears.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 5-iodo-2-pentanol.

Method 2: Ring-Opening of an Epoxide

This method involves the nucleophilic attack of an iodide ion on an epoxide. The reaction is typically carried out under acidic conditions to activate the epoxide ring.

Reaction: 1,2-Epoxypentane + HI → 5-Iodo-2-pentanol

Proposed Protocol:

-

In a round-bottom flask, dissolve 1,2-epoxypentane in an inert solvent like diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydroiodic acid (HI) to the stirred epoxide solution.

-

Allow the reaction to warm to room temperature and stir until the epoxide is consumed, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation under reduced pressure.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-iodo-2-pentanol from an alkene.

Caption: Synthetic workflow for 5-iodo-2-pentanol.

Biological Relevance: Halohydrin Dehalogenase Activity

5-Iodo-2-pentanol, as a halohydrin, is a potential substrate for halohydrin dehalogenases (HHDHs). These enzymes are of significant interest in biocatalysis and drug development as they can catalyze the detoxification of halogenated compounds or be used in the synthesis of chiral epoxides, which are valuable building blocks for pharmaceuticals.[4][5]

The enzymatic reaction involves an intramolecular SN2 reaction where the deprotonated hydroxyl group attacks the carbon bearing the halogen, leading to the formation of an epoxide and the release of the halide ion.[4]

Caption: Halohydrin dehalogenase reaction pathway.

Conclusion

While 5-iodo-2-pentanol is not a commonly available chemical, its synthesis is achievable through established organic chemistry reactions. Its structural features, particularly the presence of a chiral center and a reactive carbon-iodine bond, make it an interesting molecule for further investigation. For researchers in drug development, the potential interaction of 5-iodo-2-pentanol and similar structures with enzymes like halohydrin dehalogenases opens up possibilities for biocatalytic applications and for studying the metabolism of halogenated drug candidates. This guide provides a foundational understanding of this molecule to support such research endeavors.

References

- 1. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Halohydrin dehalogenase - Wikipedia [en.wikipedia.org]

- 5. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-iodopentan-2-ol

This technical guide provides a comprehensive overview of 5-iodopentan-2-ol, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a visual representation of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Synonyms

The compound with the structure corresponding to "2-Pentanol, 5-iodo-" is systematically named according to IUPAC nomenclature as 5-iodopentan-2-ol .[1] This name accurately reflects the five-carbon pentane chain with an iodine atom at the fifth carbon and a hydroxyl group at the second carbon.

Several synonyms are also used to refer to this compound in literature and chemical databases:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁IO | [1] |

| Molecular Weight | 214.046 g/mol | [1] |

| Boiling Point | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Density | Not Available | [1] |

Proposed Synthesis of 5-iodopentan-2-ol from Tetrahydrofurfuryl Alcohol

A plausible and efficient method for the synthesis of 5-iodopentan-2-ol is through the ring-opening of a suitable precursor, such as tetrahydrofurfuryl alcohol, using a hydroiodic acid. This reaction proceeds via the protonation of the alcohol, followed by the cleavage of the ether linkage and subsequent iodination.

Experimental Protocol

Materials and Reagents:

-

Tetrahydrofurfuryl alcohol

-

Concentrated Hydroiodic Acid (57%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 0.1 mol of tetrahydrofurfuryl alcohol.

-

Addition of Reagent: Slowly add 0.2 mol of concentrated hydroiodic acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.

-

Washing: Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 5-iodopentan-2-ol.

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthesis of 5-iodopentan-2-ol from tetrahydrofurfuryl alcohol.

References

In-depth Technical Guide: 2-Pentanol, 5-iodo-

A comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Pentanol, 5-iodo- for researchers, scientists, and drug development professionals.

Introduction

2-Pentanol, 5-iodo- is a halogenated derivative of pentanol. The presence of an iodine atom and a hydroxyl group on the pentane backbone suggests its potential as a versatile intermediate in organic synthesis and as a building block for more complex molecules in the field of drug discovery. This technical guide aims to provide a detailed summary of the available scientific information regarding this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H11IO | [1] |

| Molecular Weight | 214.046 g/mol | [1] |

| CAS Number | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Note: The lack of available experimental data for properties such as melting point, boiling point, and density underscores the limited extent to which this specific isomer has been characterized. For comparison, the related isomer, 5-Iodo-1-pentanol (CAS No. 67133-88-4), is a more thoroughly documented compound.[2][3]

Synthesis and Reactivity

Detailed experimental protocols for the specific synthesis of 2-Pentanol, 5-iodo- are not extensively reported in the scientific literature. However, general synthetic strategies for iodinated alcohols can be considered.

Potential Synthetic Workflow

A plausible synthetic route could involve the selective iodination of a pentanol precursor. The following diagram illustrates a conceptual workflow for the synthesis of a haloalkane from an alcohol, which could be adapted for 2-Pentanol, 5-iodo-.

References

Spectroscopic and Synthetic Profile of 5-Iodo-2-Pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-iodo-2-pentanol, a halogenated alcohol of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this document focuses on predicted values derived from established principles of spectroscopy and data from analogous compounds. It also outlines a plausible synthetic route and general experimental protocols for its preparation and spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-iodo-2-pentanol (Molecular Formula: C₅H₁₁IO, Molecular Weight: 214.05 g/mol ). These predictions are based on typical chemical shifts and absorption frequencies for similar iodo-alcohols.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | H-2 |

| ~3.20 | t | 2H | H-5 |

| ~1.90 | m | 2H | H-4 |

| ~1.60 | m | 2H | H-3 |

| ~1.20 | d | 3H | H-1 |

| Variable (e.g., 1.5-2.5) | br s | 1H | OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~68 | C-2 |

| ~40 | C-3 |

| ~35 | C-4 |

| ~23 | C-1 |

| ~7 | C-5 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3550-3200 (broad) | O-H stretch |

| 2960-2850 | C-H stretch (sp³) |

| 1100-1000 | C-O stretch |

| ~500 | C-I stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 185 | [M - C₂H₅]⁺ |

| 127 | [I]⁺ |

| 87 | [M - I]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

Synthesis of 5-Iodo-2-Pentanol from 4-Penten-2-ol

Materials:

-

4-Penten-2-ol

-

Hydroiodic acid (HI) (e.g., 57% in water)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-penten-2-ol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of hydroiodic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-iodo-2-pentanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified 5-iodo-2-pentanol in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer.

-

¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the spectrum of a thin film of the purified liquid product on a sodium chloride (NaCl) or potassium bromide (KBr) plate using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Visualizations

The following diagrams illustrate the chemical structure of 5-iodo-2-pentanol and a conceptual workflow for its synthesis and analysis.

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Iodo-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-iodo-2-pentanol. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document outlines the predicted absorption bands based on the well-established principles of IR spectroscopy for haloalkanes and secondary alcohols. The information presented herein is crucial for the identification, characterization, and quality control of 5-iodo-2-pentanol in research and drug development settings.

Predicted Infrared Spectrum Data

The infrared spectrum of 5-iodo-2-pentanol is characterized by absorption bands arising from the vibrations of its constituent functional groups. The key vibrational modes are associated with the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds, the carbon-oxygen (C-O) bond, and the carbon-iodine (C-I) bond.

The following table summarizes the predicted IR absorption bands for 5-iodo-2-pentanol, including their expected wavenumber range, intensity, and the corresponding vibrational motion.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Motion |

| 3500 - 3200 | Strong, Broad | O-H | Stretching (H-bonded)[1] |

| 2960 - 2850 | Strong | C-H (sp³) | Stretching |

| 1465 - 1450 | Medium | C-H (sp³) | Bending (Scissoring) |

| 1375 - 1365 | Medium | C-H (sp³) | Bending (Symmetrical) |

| 1150 - 1075 | Strong | C-O | Stretching (Secondary Alcohol)[2] |

| ~600 - 500 | Medium - Strong | C-I | Stretching |

Note: The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding.[3][4] The exact position of the C-O stretch is indicative of the alcohol type; for a secondary alcohol like 5-iodo-2-pentanol, this peak is expected in the 1150-1075 cm⁻¹ range.[2]

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized experimental protocol for obtaining the IR spectrum of a liquid sample such as 5-iodo-2-pentanol using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements.

Reagents and Materials:

-

Sample of 5-iodo-2-pentanol

-

Volatile solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal or salt plates with the appropriate solvent and a lint-free wipe to remove any residues.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the crystal/salt plates, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

ATR: Place a small drop of the liquid 5-iodo-2-pentanol directly onto the center of the ATR crystal.

-

Transmission: Place a drop of the liquid sample between two salt plates, ensuring a thin film is formed.

-

-

Spectrum Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and compare their positions and shapes to the expected values for the functional groups present in 5-iodo-2-pentanol.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal or salt plates with the appropriate solvent and lint-free wipes to prevent cross-contamination.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from sample preparation to structural elucidation.

References

Mass Spectrometry of 5-iodo-2-pentanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 5-iodo-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted fragmentation patterns, experimental protocols, and key data interpretations essential for the structural elucidation of this compound.

Introduction to the Mass Spectrometry of Halogenated Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For bifunctional molecules like 5-iodo-2-pentanol, which contains both a hydroxyl group and an iodine atom, the resulting mass spectrum is a composite of the characteristic fragmentation patterns of both alcohols and alkyl halides.

Under electron ionization (EI), 5-iodo-2-pentanol will undergo fragmentation through several key pathways, including alpha-cleavage, dehydration, and cleavage of the carbon-iodine bond. Understanding these pathways is crucial for interpreting the mass spectrum and confirming the compound's structure.

Predicted Fragmentation Pathways

The fragmentation of the 5-iodo-2-pentanol molecular ion (M⁺˙) is expected to proceed through the following primary routes:

-

Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[1][2][3] For 5-iodo-2-pentanol, two primary alpha-cleavage fragmentations are possible, leading to the formation of resonance-stabilized cations.

-

Dehydration: The loss of a water molecule (H₂O) is a characteristic fragmentation for many alcohols, resulting in a peak at M-18.[1][3][4]

-

Halogen Cleavage: The carbon-iodine bond can break, leading to the loss of an iodine radical or a neutral iodine-containing molecule.[1]

These fragmentation pathways are illustrated in the diagram below.

Caption: Predicted major fragmentation pathways for 5-iodo-2-pentanol.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 5-iodo-2-pentanol. The relative abundance is an educated prediction based on the stability of the resulting fragments and typical spectra of similar compounds.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 214 | [C₅H₁₁IO]⁺˙ | Molecular Ion (M⁺˙) | Low to absent |

| 196 | [C₅H₉I]⁺˙ | Dehydration (Loss of H₂O) | Moderate |

| 127 | [I]⁺ | Iodine Cation | Moderate |

| 87 | [C₅H₁₁O]⁺ | Loss of Iodine radical | Moderate to High |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage | High (potential base peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a general protocol for the analysis of 5-iodo-2-pentanol using GC-MS with electron ionization.

Sample Preparation

-

Solvent Selection: Dissolve the 5-iodo-2-pentanol sample in a high-purity volatile solvent such as dichloromethane or diethyl ether.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid column overloading and detector saturation.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard may also be utilized for improved accuracy.

Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

The workflow for this experimental protocol is visualized below.

References

The Chirality of 5-iodo-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Stereoisomerism

5-iodo-2-pentanol possesses a single chiral center at the carbon atom bonded to the hydroxyl group (C2). This results in the existence of two non-superimposable mirror images, or enantiomers. The absolute configuration at this stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The presence of an iodine atom at the terminal position (C5) does not affect the chirality at C2 but contributes to the overall chemical properties of the molecule.

Figure 1: Enantiomers of 5-iodo-2-pentanol.

Quantitative Chiral Data

As of the latest literature review, specific quantitative data regarding the optical activity of the enantiomers of 5-iodo-2-pentanol, such as specific rotation ([α]), has not been reported. The determination of these values would require the synthesis or resolution of the individual enantiomers and subsequent analysis by polarimetry.

Table 1: Physicochemical Properties of 5-iodo-2-pentanol

| Property | Value | Reference |

| Molecular Formula | C5H11IO | [1][2] |

| Molecular Weight | 214.04 g/mol | [1] |

| Chirality | Yes (at C2) | [3] |

| Specific Rotation ([α]) | Not Reported | N/A |

| Enantiomeric Excess (% ee) | Dependent on synthesis/resolution method | N/A |

Stereospecific Synthesis Approaches

The synthesis of enantiomerically enriched or pure 5-iodo-2-pentanol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. A plausible synthetic route involves the stereospecific conversion of a chiral precursor. For instance, starting from an enantiomerically pure 1,4-pentanediol derivative, a selective iodination of the primary alcohol can be achieved.

A common method for the conversion of a primary alcohol to an iodide is the Appel reaction, which proceeds with inversion of configuration.[2] Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.[4] This S_N2 reaction also results in an inversion of stereochemistry.[4]

Figure 2: Hypothetical synthetic pathway to (S)-5-iodo-2-pentanol.

Experimental Protocols

Representative Protocol for Stereospecific Iodination (Appel Reaction)

This protocol is a general representation and may require optimization for the specific substrate.

-

Preparation: To a solution of the chiral alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add imidazole (1.5 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add iodine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired iodo-alkane.

Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is adapted from methodologies used for the chiral separation of similar secondary alcohols and may serve as a starting point.[5]

-

Sample Preparation (Derivatization): To enhance volatility and chiral recognition, the alcohol can be derivatized to its acetate ester. To a solution of 5-iodo-2-pentanol (1 mg) in pyridine (0.5 mL), add acetic anhydride (0.2 mL). Heat the mixture at 60 °C for 1 hour. After cooling, the reaction mixture can be directly analyzed or subjected to a work-up procedure.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a chiral capillary column (e.g., a cyclodextrin-based column like CYCLOSIL-B) is required.[5]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C).

-

Detector Temperature: 280 °C

-

-

Data Analysis: The enantiomers will appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Figure 3: Experimental workflow for chiral GC analysis.

Conclusion

5-iodo-2-pentanol is a chiral molecule with significant potential in synthetic chemistry. While direct experimental data on its chiroptical properties are currently unavailable, this guide provides a theoretical framework and practical starting points for its synthesis and chiral analysis. The proposed stereospecific synthetic routes and detailed analytical protocols, based on established methodologies for similar compounds, will be invaluable for researchers and professionals in the field of drug development and organic synthesis who wish to explore the properties and applications of the individual enantiomers of 5-iodo-2-pentanol. Further research is warranted to isolate the enantiomers and fully characterize their physical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

"2-Pentanol, 5-iodo-" synthesis from 1,4-pentanediol

An In-depth Technical Guide to the Synthesis of 5-iodo-2-pentanol from 1,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-iodo-2-pentanol from the starting material 1,4-pentanediol. Due to the presence of two hydroxyl groups of different reactivity (primary and secondary) in the starting material, the key challenge lies in the selective functionalization of the primary hydroxyl group. This document outlines a primary synthetic strategy involving direct chemoselective iodination, which is more atom-economical and efficient. An alternative, more classical multi-step approach involving a protection-iodination-deprotection sequence is also discussed as a viable, albeit less direct, pathway. Detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are provided to aid researchers in the practical application of this synthesis.

Introduction

5-iodo-2-pentanol is a functionalized aliphatic alcohol containing both a hydroxyl group and an iodine atom. Such haloalcohols are valuable intermediates in organic synthesis, serving as precursors for the introduction of various functional groups through nucleophilic substitution of the iodide or derivatization of the alcohol. The synthesis of this molecule from a readily available precursor like 1,4-pentanediol presents a challenge in regioselectivity. 1,4-pentanediol possesses a primary alcohol at the C1 position and a secondary alcohol at the C4 position. The objective is to selectively convert the primary alcohol to an iodide while leaving the secondary alcohol intact. The nomenclature of the final product, 5-iodo-2-pentanol, arises from the IUPAC rules where the hydroxyl group takes priority for numbering the carbon chain.

Synthetic Strategy

The most efficient and direct approach for the synthesis of 5-iodo-2-pentanol from 1,4-pentanediol is the chemoselective iodination of the primary alcohol . This strategy leverages the inherently lower steric hindrance of the primary hydroxyl group compared to the secondary one, allowing for a regioselective reaction under specific conditions. Several reagents and reaction systems are known to favor the iodination of primary alcohols in the presence of secondary alcohols.[1][2][3][4]

An alternative, though more laborious, strategy involves a three-step protection-iodination-deprotection sequence :

-

Selective Protection: Protection of the secondary hydroxyl group using a sterically demanding protecting group.

-

Iodination: Conversion of the remaining free primary hydroxyl group to an iodide.

-

Deprotection: Removal of the protecting group to yield the final product.

This guide will focus primarily on the direct selective iodination route due to its efficiency.

Experimental Protocols

Primary Method: Selective Iodination using the Appel Reaction

The Appel reaction, which converts an alcohol to an alkyl halide using triphenylphosphine and a halogen source, is a well-established method that proceeds under neutral conditions.[5][6][7] It has been shown to be regioselective for primary alcohols in unprotected diols and glycosides.[8][9]

Reaction:

1,4-Pentanediol + PPh₃ + I₂ → 5-iodo-2-pentanol + PPh₃O + HI

Reagents and Materials:

-

1,4-Pentanediol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-pentanediol (1.0 eq).

-

Dissolve the diol in an appropriate volume of anhydrous solvent (e.g., DCM, 0.1-0.2 M concentration).

-

To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-iodo-2-pentanol.

Data Presentation

Table 1: Reagent Properties and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) | Role |

| 1,4-Pentanediol | 104.15 | 1.0 | Starting Material |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | Reagent |

| Iodine (I₂) | 253.81 | 1.2 | Iodine Source |

| Imidazole | 68.08 | 1.2 | Base/Catalyst |

Table 2: Typical Conditions for Selective Iodination of Primary Alcohols

| Method | Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |

| Appel Reaction | PPh₃, I₂, Imidazole | DCM, ACN, or THF | 0 to RT | High | [8][9][10] |

| Thioiminium Salt | MeSCH=NMe₂⁺ I⁻, Imidazole | Toluene or THF | 55-85 | Good to Excellent | [1][2][4] |

| Polymer-supported DMAP | PPh₃, I₂, PS-DMAP | Dichloromethane | RT | High | [3] |

| CeCl₃·7H₂O/NaI | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | Good | [11][12] |

Note: Yields are general observations from the literature for selective iodination of primary alcohols in the presence of other functional groups and may vary for the specific synthesis of 5-iodo-2-pentanol.

Mandatory Visualizations

Logical Workflow Diagram

Caption: Synthetic workflow for the selective iodination of 1,4-pentanediol.

Reaction Mechanism: Appel Reaction

Caption: Mechanism of the Appel reaction for the iodination of 1,4-pentanediol.

Conclusion

The synthesis of 5-iodo-2-pentanol from 1,4-pentanediol is most efficiently achieved through a direct, one-step selective iodination of the primary hydroxyl group. The Appel reaction provides a robust and well-documented method for this transformation, proceeding under neutral conditions with high regioselectivity for the less sterically hindered primary alcohol. This technical guide offers a detailed protocol and the necessary theoretical background to facilitate the successful synthesis of this valuable chemical intermediate for applications in research and drug development. While alternative multi-step procedures exist, the direct iodination pathway represents a more practical and economical approach.

References

- 1. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

- 10. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

"2-Pentanol, 5-iodo-" reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 5-Iodo-2-pentanol with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-pentanol is a bifunctional molecule possessing both a hydroxyl group and a primary alkyl iodide. This structure dictates its reactivity, which is dominated by the interplay between intermolecular nucleophilic substitution and intramolecular cyclization. The weak carbon-iodine bond makes the terminal carbon highly susceptible to nucleophilic attack, while the proximate hydroxyl group can act as an internal nucleophile, particularly under basic conditions.[1][2] This guide details these competing reaction pathways, provides generalized experimental protocols, and presents a framework for predicting product outcomes based on reaction conditions.

Core Reactivity Principles

The primary determinant of reactivity for 5-iodo-2-pentanol is the excellent leaving group ability of the iodide ion. The carbon-iodine bond is the longest and weakest among the haloalkanes, facilitating its cleavage.[1][3] Consequently, 5-iodo-2-pentanol readily undergoes nucleophilic substitution reactions.

The key reactive pathways are:

-

Intramolecular Nucleophilic Substitution (Sₙi): The hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the iodine. This is favored by the formation of a stable, five-membered ring.

-

Intermolecular Nucleophilic Substitution (Sₙ2/Sₙ1): An external nucleophile attacks the electrophilic C-5 carbon. Given that it is a primary iodide, the Sₙ2 mechanism is generally favored.[4]

The choice between these pathways is critically dependent on the reaction conditions, primarily the nature of the nucleophile and the presence or absence of a base.

Competing Reaction Pathways

The reaction of 5-iodo-2-pentanol with a nucleophile (Nu:⁻) in the presence of a base (B:) can be depicted as a competition between two primary routes.

Caption: Competing intramolecular vs. intermolecular reaction pathways for 5-iodo-2-pentanol.

Intramolecular Cyclization: Formation of 2-Methyltetrahydrofuran

In the presence of a base (e.g., sodium hydride, potassium tert-butoxide), the hydroxyl group of 5-iodo-2-pentanol is deprotonated to form an alkoxide. This potent internal nucleophile then readily attacks the C-5 position, displacing the iodide and forming the stable five-membered cyclic ether, 2-methyltetrahydrofuran. This reaction is an example of the Williamson ether synthesis.

This pathway is generally rapid and high-yielding due to the favorable kinetics of forming a five-membered ring (an entropically favored process). 2-Methyltetrahydrofuran is itself a valuable bio-based solvent, often produced from renewable resources.[5]

Intermolecular Nucleophilic Substitution

When 5-iodo-2-pentanol is treated with a strong external nucleophile under neutral or acidic conditions, direct substitution at the C-5 position can occur. The absence of a base prevents the formation of the highly reactive internal alkoxide, allowing the external nucleophile to compete more effectively.

Because the iodine is attached to a primary carbon, the reaction typically proceeds via an Sₙ2 mechanism.[4][6] This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).

Data Summary: Predicting Reaction Outcomes

While specific kinetic data for 5-iodo-2-pentanol is not widely published, the expected outcomes with various nucleophiles can be summarized based on general principles of haloalcohol reactivity.

| Nucleophile (Nu:⁻) | Reagent Example | Conditions | Expected Major Product | Predominant Pathway |

| Hydroxide | NaOH (aq) | Heat | 2-Methyltetrahydrofuran | Intramolecular |

| Alkoxide | NaOR | Anhydrous ROH | 2-Methyltetrahydrofuran | Intramolecular |

| Cyanide | NaCN | Polar aprotic solvent (e.g., DMSO) | 6-Hydroxy-hexanenitrile | Intermolecular Sₙ2 |

| Azide | NaN₃ | DMF | 5-Azido-2-pentanol | Intermolecular Sₙ2 |

| Amine (primary) | R-NH₂ | Heat | 5-(Alkylamino)-2-pentanol | Intermolecular Sₙ2 |

| Thiolate | NaSR | EtOH | 5-(Alkylthio)-2-pentanol | Intermolecular Sₙ2 |

Note: The intramolecular pathway is highly competitive. To favor intermolecular substitution, conditions must be chosen carefully to minimize the concentration of the deprotonated alcohol. Using a strong, soft nucleophile in a polar aprotic solvent often provides the best results for direct substitution.[6]

Experimental Protocols

The following are generalized protocols for conducting the two primary reaction types with 5-iodo-2-pentanol.

Protocol 1: Intramolecular Cyclization to 2-Methyltetrahydrofuran

This protocol describes a typical Williamson ether synthesis for the cyclization of a haloalcohol.

Caption: Experimental workflow for the base-mediated cyclization of 5-iodo-2-pentanol.

Methodology:

-

A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 5-iodo-2-pentanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 2-methyltetrahydrofuran, can be purified by fractional distillation.

Protocol 2: Intermolecular Substitution with Sodium Azide

This protocol provides a general method for an Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-iodo-2-pentanol (1.0 equivalent) and sodium azide (1.2 equivalents).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous phase two more times with diethyl ether.

-

Combine the organic extracts and wash them repeatedly with water to remove DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-azido-2-pentanol.

-

Purification can be achieved via column chromatography on silica gel.

Conclusion

The reactivity of 5-iodo-2-pentanol is a classic example of competing intramolecular and intermolecular pathways. The presence of a base will almost invariably lead to the rapid formation of 2-methyltetrahydrofuran. Achieving selective intermolecular substitution requires the careful exclusion of basic conditions and the use of a strong, externally-supplied nucleophile, typically in a polar aprotic solvent to favor the Sₙ2 mechanism. Understanding this dichotomy is essential for researchers aiming to utilize 5-iodo-2-pentanol as a building block in complex molecule synthesis.

References

Stability and Storage of 5-iodo-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-iodo-2-pentanol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information based on the known chemical properties of secondary alcohols and secondary iodoalkanes. It outlines potential degradation pathways, recommended storage and handling procedures, and a proposed experimental protocol for conducting stability studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize 5-iodo-2-pentanol.

Introduction

5-iodo-2-pentanol is an organic molecule containing two reactive functional groups: a secondary alcohol and a secondary iodide. The interplay of these groups dictates its chemical behavior, stability, and, consequently, the appropriate conditions for its storage and handling. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-organic compounds susceptible to degradation.[1][2] This inherent reactivity, coupled with the potential for alcohol-related reactions, necessitates careful consideration of storage and handling protocols to ensure the compound's integrity and prevent the formation of impurities.

Chemical Properties and Potential Instability

The structure of 5-iodo-2-pentanol suggests several potential pathways for degradation, primarily driven by the lability of the carbon-iodine bond and the reactivity of the hydroxyl group.

Decomposition of the Iodo-functional Group

Organoiodine compounds are known to be sensitive to light and heat.[1] The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage, which can be initiated by ultraviolet radiation or elevated temperatures. This can lead to the formation of radical species and elemental iodine, often observed as a yellow or brown discoloration of the material.[1]

Reactions of the Secondary Alcohol

Secondary alcohols can undergo several types of reactions that may contribute to degradation over time:

-

Dehydration: In the presence of acid catalysts or upon heating, secondary alcohols can undergo dehydration to form alkenes.[3][4] For 5-iodo-2-pentanol, this would likely result in the formation of various isomers of iodopentene.

-

Oxidation: While less susceptible to oxidation than primary alcohols, secondary alcohols can be oxidized to ketones under certain conditions, such as in the presence of oxidizing agents.[5] In this case, 5-iodo-2-pentanone would be the resulting impurity.

Recommended Storage and Handling

Based on the chemical properties of iodoalkanes and alcohols, the following storage and handling conditions are recommended to minimize degradation of 5-iodo-2-pentanol.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location, preferably refrigerated (2-8 °C). | Reduces the rate of thermal decomposition and minimizes the vapor pressure.[6] |

| Light | Store in an amber or opaque container. Protect from direct sunlight and UV sources. | Prevents photolytic cleavage of the C-I bond.[7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the alcohol and iodide functional groups.[6] |

| Container | Use a tightly sealed, non-reactive container (e.g., glass with a PTFE-lined cap). | Prevents evaporation, moisture ingress, and reaction with container materials.[7][9] |

| Moisture | Store in a dry environment. | Moisture can participate in hydrolysis reactions.[8] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases. | Avoids chemical reactions that can lead to degradation. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Proposed Experimental Protocol for Stability Testing

To obtain quantitative data on the stability of 5-iodo-2-pentanol, a formal stability study is required. The following protocol is a general guideline based on established principles for stability testing of chemical substances.[10][11][12]

Objective

To evaluate the stability of 5-iodo-2-pentanol under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials

-

5-iodo-2-pentanol (minimum of three batches)

-

Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, FT-IR, Karl Fischer titrator)

Experimental Design

| Condition | Temperature | Relative Humidity | Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C | 60% ± 5% | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C | 75% ± 5% | 6 months | 0, 1, 2, 3, 6 months |

| Photostability | As per ICH Q1B | N/A | As per ICH Q1B | Before and after exposure |

Analytical Methods

A stability-indicating analytical method, capable of separating the parent compound from its potential degradation products, must be developed and validated.

-

Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.

-

Water Content: Karl Fischer titration should be used to determine the water content at each time point.

-

Appearance: Visual inspection for changes in color and physical state.

Data Analysis

The data from the stability study should be analyzed to determine the shelf-life and recommended storage conditions. This involves assessing the rate of degradation and the formation of impurities over time.

Visualizations

Potential Degradation Pathways

Caption: Potential chemical degradation routes for 5-iodo-2-pentanol.

Experimental Workflow for Stability Testing

Caption: A generalized workflow for conducting a stability study.

Conclusion

References

- 1. Iodine compounds - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. reddit.com [reddit.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. youtube.com [youtube.com]

- 9. Sciencemadness Discussion Board - what do you use to store iodine/bromine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-5-iodo-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-iodo-2-pentanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its stereoselective synthesis is crucial for accessing enantiomerically pure target molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-5-iodo-2-pentanol via two primary strategies: asymmetric reduction of the corresponding ketone and enzymatic kinetic resolution of the racemic alcohol. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as single enantiomers of a drug often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. (R)-5-iodo-2-pentanol serves as a key intermediate in the synthesis of various complex molecules. The presence of both a hydroxyl group and an iodine atom allows for diverse subsequent chemical transformations. This document outlines two robust and widely applicable methods for the synthesis of the (R)-enantiomer with high enantiopurity.

Synthesis of the Precursor: 5-iodo-2-pentanone

A necessary precursor for the enantioselective synthesis of (R)-5-iodo-2-pentanol is the corresponding ketone, 5-iodo-2-pentanone. This can be synthesized from commercially available starting materials. A common method involves the iodination of a suitable precursor, such as 5-chloro-2-pentanone or cyclopropyl methyl ketone.

Protocol 1: Synthesis of 5-iodo-2-pentanone from 5-chloro-2-pentanone (Finkelstein Reaction)

This protocol describes the synthesis of 5-iodo-2-pentanone from 5-chloro-2-pentanone via a Finkelstein reaction.

Materials:

-

5-chloro-2-pentanone

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-pentanone (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-iodo-2-pentanone. The product should be stored protected from light.

Enantioselective Synthesis of (R)-5-iodo-2-pentanol

Two primary methods are presented for the enantioselective synthesis of (R)-5-iodo-2-pentanol: asymmetric reduction of 5-iodo-2-pentanone and lipase-catalyzed kinetic resolution of racemic 5-iodo-2-pentanol.

Method 1: Asymmetric Reduction of 5-iodo-2-pentanone via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane.[1][2] To obtain the (R)-alcohol, the (R)-CBS catalyst is typically used.

Protocol 2: (R)-CBS Catalyzed Reduction of 5-iodo-2-pentanone

This protocol is adapted from general procedures for CBS reductions.[2][3]

Materials:

-

5-iodo-2-pentanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.

-

Cool the solution to -20 °C to 0 °C.

-

Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes.

-

Slowly add a solution of 5-iodo-2-pentanone (1.0 eq) in anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature.

-

Stir the reaction at the same temperature until completion (monitoring by TLC or GC).

-

Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield (R)-5-iodo-2-pentanol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Data Presentation

| Entry | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | 10 | BH₃·SMe₂ | -20 | 2 | >90 | >95 |

| 2 | 5 | BH₃·THF | 0 | 4 | >85 | >90 |

Note: The data in this table represents typical results for CBS reductions of similar substrates and should be considered as expected values.

Signaling Pathway Diagram

References

Application Note and Protocol for the Purification of 5-iodo-2-pentanol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 5-iodo-2-pentanol using column chromatography. The methodology covers the selection of stationary and mobile phases, preparation of the column, sample application, and fraction collection. This guide is intended to provide a robust starting point for the purification of this and structurally related haloalcohols.

Introduction

5-iodo-2-pentanol is a functionalized aliphatic alcohol containing an iodine atom, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of both a hydroxyl group and an iodo group imparts a moderate polarity to the molecule. Column chromatography is a standard and effective method for the purification of such compounds from reaction mixtures, removing byproducts, unreacted starting materials, and other impurities.[1][2] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][3][4] Molecules with a higher affinity for the stationary phase will move more slowly down the column, while less polar compounds will elute faster with the mobile phase.[4]

Data Presentation

The following table summarizes the key parameters for the column chromatographic purification of 5-iodo-2-pentanol. These values are based on typical purification parameters for analogous compounds and should be optimized for specific sample mixtures.

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of moderately polar compounds like alcohols.[1][2] The chosen particle size allows for good resolution. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient of increasing polarity allows for the efficient elution of non-polar impurities followed by the target compound. |

| Initial Eluent | 95:5 (v/v) Hexane:Ethyl Acetate | To elute non-polar impurities. |

| Elution Gradient | Stepwise increase to 80:20 (v/v) Hexane:Ethyl Acetate | To elute the moderately polar 5-iodo-2-pentanol. |

| Estimated Rf of 5-iodo-2-pentanol | ~0.35 in 85:15 Hexane:Ethyl Acetate | This estimated Rf provides a good separation from non-polar byproducts (higher Rf) and highly polar impurities (lower Rf). |

| Column Dimensions | Diameter: 2-4 cm, Length: 30-50 cm | Dependent on the amount of crude material to be purified. A general rule is a 20-50:1 ratio of silica gel to crude material by weight.[1] |

| Sample Loading | Dry loading or minimal solvent volume | To ensure a narrow band at the start of the separation for optimal resolution. |

| Detection Method | Thin-Layer Chromatography (TLC) | For monitoring the elution and identifying fractions containing the desired product. |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of 5-iodo-2-pentanol using column chromatography.

Materials and Reagents

-

Crude 5-iodo-2-pentanol

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand (washed)

-

Beakers and Erlenmeyer flasks

-

Test tubes or fraction collector vials

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp and/or iodine chamber for visualization

Column Preparation (Slurry Method)

-

Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2][5]

-

Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[2][6]

-

Preparing the Slurry: In a separate beaker, weigh the required amount of silica gel (typically 20-50 times the weight of the crude sample). Add the initial eluent (95:5 hexane:ethyl acetate) to the silica gel to form a slurry.[1][6]

-

Packing the Column: Clamp the column vertically. Fill the column about halfway with the initial eluent.[5] Carefully pour the silica gel slurry into the column.[6]

-

Settling the Stationary Phase: Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[5][6] Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.[6]

-

Adding the Top Sand Layer: Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top of the stationary phase to prevent disturbance during solvent addition.[6]

-

Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Sample Loading

-

Dissolving the Sample: Dissolve the crude 5-iodo-2-pentanol in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

-

Applying the Sample: Carefully add the dissolved sample to the top of the column using a pipette.[2]

-

Adsorbing the Sample: Allow the solvent containing the sample to drain until it is just level with the top of the sand layer.[2]

Elution and Fraction Collection

-

Initiating Elution: Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the top of the column without disturbing the sand layer.

-

Running the Column: Begin collecting fractions in test tubes or vials. Maintain a constant flow rate.

-